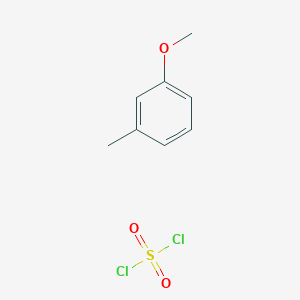
n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a pivalamide group and a phenylamino group attached to a propan-2-yl backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide typically involves the amidation of primary nitroalkanes. One common method is a one-pot amidation process, where primary nitroalkanes are converted to carboxylic acids, which are then amidated to form the desired compound . This method involves the use of reagents such as nitromethane and bromonitromethane under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents . The process is designed to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block for creating complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the development of new biochemical assays and as a tool for studying enzyme mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products. Its unique chemical properties make it valuable for creating high-performance materials .
作用机制
The mechanism of action of n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the binding of certain proteins, thereby affecting signal transduction pathways .
相似化合物的比较
n-(1-Oxo-1-phenylpropan-2-yl)benzamide: This compound shares a similar structure but has a benzamide group instead of a pivalamide group.
1-(1,3-Thiazol-2-yl)propan-1-amine: Another related compound with a thiazole ring instead of the phenylamino group.
Uniqueness: n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pivalamide group provides steric hindrance, affecting its reactivity and interactions with other molecules .
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
N-(1-anilino-1-oxopropan-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-10(15-13(18)14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) |
InChI 键 |
WQROHDSVCZRZGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)

![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)



![[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)




![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B14911285.png)
